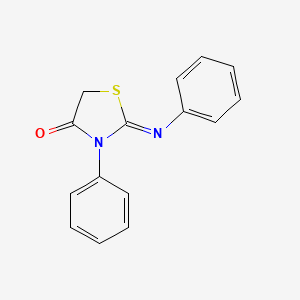
(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and pharmacological potential based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of thiazolidinones typically involves the condensation of thioketones with amines or aldehydes. For this compound, the synthesis can be achieved through a reaction involving phenyl isothiocyanate and appropriate amines. Characterization is often confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity Overview
Thiazolidinone derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies indicate that thiazolidinones have potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant inhibition against Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% in some cases .
- Antioxidant Properties : The antioxidant activity of these compounds has been evaluated through various assays, including the ABTS assay, where certain derivatives demonstrated high radical scavenging activity .
- Anticancer Potential : Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation. For example, compounds have been shown to induce apoptosis in human colon adenocarcinoma cells (HT29) by blocking cell cycle progression at the G2/M phase .
Antibacterial Activity
A comparative study on various thiazolidinone derivatives demonstrated that modifications on the phenyl ring significantly affect their antibacterial efficacy. The compound 2-(chlorophenyl-imino)-thiazolidin-4-one exhibited an inhibition zone comparable to standard antibiotics like ampicillin .
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| 2-(Chlorophenyl-imino) | 26 | 88.46 |
| Control (Ampicillin) | 26 | 100 |
Antioxidant Activity
The antioxidant capacity was assessed using various methods, including DPPH and ABTS radical scavenging assays. The results indicated that certain derivatives had a significant percentage of inhibition, suggesting their potential as antioxidant agents.
| Compound | % Inhibition (ABTS) |
|---|---|
| 2-(Chlorophenyl-imino) | 81.8 |
| Control (Ascorbic Acid) | 95 |
Anticancer Mechanism
The anticancer activity of thiazolidinones is attributed to their ability to inhibit specific cellular pathways. For instance, some derivatives were found to inhibit CDK1/cyclin B activity, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antiglycation Effects : A study on a derivative showed that it could inhibit glycation reactions involved in diabetes complications, suggesting its potential for therapeutic applications in metabolic disorders .
- Inhibition of Biofilm Formation : Certain thiazolidinone derivatives demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, indicating their utility in treating biofilm-associated infections .
特性
IUPAC Name |
3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFWIXHMXTJQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361510 |
Source


|
| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-04-5 |
Source


|
| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of the benzylidene group in derivatives of (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one?
A1: Research on 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, a derivative with a benzylidene group at the 5-position, reveals interesting structural characteristics []. The benzylidene group introduces flexibility to the molecule, resulting in two possible conformations within the crystal structure. These conformations differ in the dihedral angle between the benzylidene phenyl ring and the thiazolidin-4-one moiety []. This structural feature could potentially influence the molecule's interactions with biological targets and impact its activity.
Q2: What synthetic approaches can be used to create derivatives of this compound with potentially enhanced antibacterial activity?
A2: One study successfully synthesized a series of 2-{[3-phenyl-7-substituted-2-(phenylimino)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]imino}-3-ethoxyphthalimido-1,3-thiazolidin-4-one derivatives, showcasing a potential route for creating novel antibacterial compounds []. The synthesis involved using this compound as a starting point and introducing various substituents. This approach allows for exploring structure-activity relationships and identifying derivatives with potentially enhanced antibacterial activity. [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














